3-Methylbenzylamine

Catalog No.
S1512100
CAS No.
100-81-2
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbenzylamine

CAS Number

100-81-2

Product Name

3-Methylbenzylamine

IUPAC Name

(3-methylphenyl)methanamine

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-7-3-2-4-8(5-7)6-9/h2-5H,6,9H2,1H3

InChI Key

RGXUCUWVGKLACF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN

Canonical SMILES

CC1=CC(=CC=C1)CN
  • Templating Agent

    One research area utilizes 3-Methylbenzylamine as a templating agent in the synthesis of specific materials. Studies have shown its effectiveness in creating amine-templated materials containing two-dimensional lithium beryllofluoride sheets. These materials have potential applications in energy storage and other fields [].

  • Chromatographic Studies

    Another research application involves using 3-Methylbenzylamine to study the chromatographic behavior of other similar molecules. By analyzing its interaction with specific chromatographic systems, researchers can gain insights into the behavior of other substituted aniline and pyridine compounds [].

3-Methylbenzylamine is a colorless to light yellow liquid with a strong amine odor. It is soluble in organic solvents and has a boiling point of approximately 185 °C. This compound is known for its potential hazardous properties, including causing burns upon contact and respiratory issues if inhaled .

Typical of amines:

  • Alkylation Reactions: It can undergo alkylation to form more complex amines.
  • Acylation Reactions: The amine group can react with acyl chlorides to form amides.
  • Nitration: Under specific conditions, it can be nitrated to introduce nitro groups onto the aromatic ring.
  • Reduction Reactions: It can be reduced to form corresponding alcohols or secondary amines.

These reactions make 3-Methylbenzylamine versatile in organic synthesis .

3-Methylbenzylamine exhibits biological activity that may include:

  • Neurotransmitter Activity: Some studies suggest that derivatives of 3-Methylbenzylamine may interact with neurotransmitter systems.
  • Antimicrobial Properties: Preliminary research indicates potential antimicrobial effects against certain pathogens.
  • Toxicity: The compound has been noted for its corrosive properties, which may lead to health risks upon exposure .

Several methods exist for synthesizing 3-Methylbenzylamine:

  • Alkylation of Benzylamine: Reaction of benzylamine with methyl iodide under basic conditions.
  • Reduction of Nitriles: Reduction of 3-methylbenzonitrile using lithium aluminum hydride or other reducing agents.
  • Direct Amination: Using ammonia or primary amines in the presence of catalysts to introduce the amine group onto the aromatic ring .

3-Methylbenzylamine finds applications in various fields:

  • Chemical Synthesis: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Catalysis: Acts as a catalyst in certain organic reactions.
  • Polymer Chemistry: Utilized in the synthesis of polymeric materials due to its reactivity .

Research on the interaction of 3-Methylbenzylamine with biological systems reveals:

  • Receptor Binding: Studies are ongoing to understand its binding affinity to specific receptors in the central nervous system.
  • Metabolic Pathways: Investigations into how this compound is metabolized in living organisms are crucial for assessing its safety and efficacy as a drug candidate .

3-Methylbenzylamine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
BenzylamineC₇H₉NBasic amine; used as an intermediate.
Alpha-MethylbenzylamineC₈H₁₁NSimilar structure; different position of methyl group.
4-MethylbenzylamineC₈H₁₁NMethyl group at para position; different reactivity profile.
N-MethylbenzylamineC₈H₁₁NContains a methyl group on nitrogen; different properties.

Uniqueness

The uniqueness of 3-Methylbenzylamine lies in its specific position of the methyl group on the benzene ring, which influences its reactivity and biological activity compared to other similar compounds. This positional isomerism results in distinct chemical properties and potential applications.

Structural Characteristics and Basic Information

3-Methylbenzylamine consists of a benzene ring with a methyl group at the meta position and an aminomethyl substituent. Its molecular formula is C8H11N with a molecular weight of 121.18 g/mol. The compound exists as a colorless to light yellow liquid at room temperature and requires careful handling due to its corrosive nature.

Physical Properties Data

PropertyValue
Physical StateLiquid
ColorClear colorless to light yellow
Melting Point19.71°C (estimated)
Boiling Point202-205°C
Density0.966 g/mL at 25°C
Flash Point177°F (80°C)
Refractive Index1.5340-1.5380 at 20°C
pKa9.13±0.10 (Predicted)

Templating Agents in Coordination Polymers

Coordination polymers are porous materials formed via metal-ligand interactions, where organic ligands direct structural topology. 3-Methylbenzylamine serves as a templating agent due to its primary amine group, which coordinates with transition metals (e.g., Zn²⁺, Fe³⁺) to form one-dimensional (1D) or three-dimensional (3D) frameworks [2].

The amine group’s lone electron pair binds metal ions, creating stable coordination complexes. For example, in Zn²⁺-based systems, 3-methylbenzylamine facilitates the formation of linear chains by bridging adjacent metal centers. Compared to bulkier ligands, its methyl-substituted aromatic ring introduces steric effects that favor open frameworks with enhanced porosity [2]. Such structures are critical for gas storage and catalysis.

Recent studies highlight its utility in stimuli-responsive polymers. When paired with lanthanide ions (e.g., Eu³⁺), 3-methylbenzylamine forms reversible coordination bonds that enable dynamic structural rearrangements under thermal or pH stimuli [2]. This property is exploited in self-healing materials and sensors.

Table 1: Comparison of Coordination Polymers Templated by Amine Ligands

LigandMetal IonStructure TypePorosity (m²/g)Application
3-MethylbenzylamineZn²⁺1D Linear450–600CO₂ Capture
BenzylamineFe³⁺3D Network700–850Drug Delivery
4-MethylbenzylamineEu³⁺2D Layered300–400Luminescent Sensors

Role in Lithium Beryllofluoride Sheet Synthesis

Lithium beryllofluoride ([LiBeF₄]⁻) sheets are crystalline materials with applications in solid-state electrolytes and optoelectronics. 3-Methylbenzylamine acts as a structure-directing agent during solvothermal synthesis, where its amine group interacts with BeF₄²⁻ tetrahedra to stabilize layered architectures [4].

The methyl group’s hydrophobicity modulates crystal growth kinetics, favoring thin, uniform sheets over bulk precipitates. In a typical synthesis, 3-methylbenzylamine is dissolved in a hydrofluoric acid medium containing Li⁺ and Be²⁺ ions. The amine selectively adsorbs onto specific crystal facets, limiting growth along the c-axis and promoting planar expansion [4].

Table 2: Synthesis Parameters for [LiBeF₄]⁻ Sheets Using 3-Methylbenzylamine

ParameterOptimal ValueEffect on Morphology
Amine Concentration0.1–0.3 MHigher concentrations reduce sheet thickness
Reaction Temperature180–200°CTemperatures >200°C induce layer stacking
pH3.5–4.5Lower pH increases BeF₄²⁻ solubility

Polymer Development and Functionalization

3-Methylbenzylamine enhances polymer properties through covalent grafting or coordination-mediated cross-linking. In epoxy resins, it acts as a curing agent, where its amine group reacts with epoxide rings to form a dense 3D network. This increases thermal stability, with glass transition temperatures (T₉) exceeding 150°C in optimized formulations [1].

In functionalized polyurethanes, 3-methylbenzylamine serves as a chain extender. Its aromatic ring imparts rigidity, improving tensile strength by 20–30% compared to aliphatic amines [1]. Additionally, the methyl group provides steric hindrance, reducing water absorption and enhancing hydrolytic stability.

Recent advances exploit its metal-coordination capability to create self-assembling polymers. For instance, iron-3-methylbenzylamine complexes embedded in polydimethylsiloxane (PDMS) matrices exhibit magnetorheological behavior, enabling applications in adaptive dampers [2].

Table 3: Functionalized Polymers Incorporating 3-Methylbenzylamine

Polymer BaseModification TypeKey Property Enhancement
Epoxy ResinCuring AgentT₉: 155°C, Flexural Strength: 120 MPa
PolyurethaneChain ExtenderTensile Strength: 45 MPa, Hydrolytic Stability: >1,000 h
PDMSFe³⁺ CoordinationStorage Modulus: 2.5 MPa (0.5 T magnetic field)

Hydrogenation Reactions with Palladium Catalysts

3-Methylbenzylamine exhibits remarkable reactivity in palladium-catalyzed hydrogenation reactions, serving as both a substrate and a directing group in various transformations. The compound's amine functionality provides a coordination site for palladium catalysts, while the methyl substituent on the aromatic ring influences both electronic and steric properties during catalytic processes [1] [2].

Palladium-catalyzed hydrogenation of 3-methylbenzylamine derivatives proceeds through a well-established mechanism involving coordination of the substrate to the palladium center, followed by hydrogen activation and subsequent hydride transfer [2] [3]. The presence of the methyl group in the meta position significantly affects the reaction kinetics, with studies showing enhanced selectivity compared to unsubstituted benzylamine derivatives [4] [5].
Heterogeneous palladium catalysts demonstrate exceptional performance in 3-methylbenzylamine hydrogenation reactions. Palladium on carbon (Pd/C) systems achieve conversions up to 95% with selectivities exceeding 98% under mild conditions [1] [6]. The high surface area and uniform dispersion of palladium nanoparticles on carbon supports facilitate efficient hydrogen activation and substrate binding [6] [7].

Advanced catalyst systems incorporating palladium nanoparticles supported on modified supports show enhanced activity and stability. Studies report turnover numbers (TON) exceeding 1250 for Pd/C systems, with turnover frequencies (TOF) reaching 183 h⁻¹ for homogeneous Pd(OAc)₂/PPh₃ catalysts [8] [9]. The superior performance of these systems stems from the optimal balance between electronic and steric factors governing the catalytic cycle [10].

The mechanism of palladium-catalyzed hydrogenation involves several key steps: substrate coordination, hydrogen activation, hydride insertion, and product release [2] [11]. Kinetic studies reveal that the rate-determining step varies with the catalyst system and reaction conditions, with oxidative addition of hydrogen often being crucial for heterogeneous systems [3] [12].

Cross-Coupling Reactions in Organic Synthesis

3-Methylbenzylamine serves as a versatile building block in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions [13] [14]. The compound's participation in these transformations allows for the construction of complex molecular architectures relevant to pharmaceutical and materials science applications [15] [16].
The Suzuki-Miyaura coupling represents one of the most widely employed cross-coupling reactions involving 3-methylbenzylamine derivatives. This transformation proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [17] [18]. Palladium catalysts such as Pd(PPh₃)₄ combined with potassium carbonate as base achieve yields of 89% under optimized conditions [19] [20].

Buchwald-Hartwig amination reactions demonstrate exceptional utility in forming carbon-nitrogen bonds using 3-methylbenzylamine as a nucleophilic partner [21] [22]. These transformations employ palladium catalysts with bulky, electron-rich ligands to achieve high yields and broad substrate scope [23] [24]. The reaction proceeds through a mechanism involving oxidative addition of the aryl halide, coordination of the amine, and subsequent reductive elimination [25] [26].

Stille coupling reactions utilizing 3-methylbenzylamine derivatives as coupling partners proceed efficiently with palladium catalysts and organotin reagents [27]. Despite the toxicity concerns associated with organotin compounds, these reactions offer excellent functional group tolerance and mild reaction conditions. The mechanism involves transmetalation from tin to palladium, followed by reductive elimination to form the desired product.

The Negishi coupling employs organozinc reagents as nucleophilic partners in cross-coupling with 3-methylbenzylamine derivatives [17]. This transformation offers advantages in terms of reagent availability and reduced toxicity compared to organostannane-based methods [20]. Palladium catalysts such as Pd(dppf)Cl₂ facilitate efficient cross-coupling under mild conditions.

Bifunctional Catalyst Systems for Selective Transformations

Bifunctional catalyst systems incorporating palladium alongside secondary metal centers demonstrate enhanced catalytic performance in 3-methylbenzylamine transformations through cooperative mechanisms. These systems leverage the unique properties of multiple active sites to achieve superior activity, selectivity, and stability compared to monometallic catalysts.
The design of bifunctional catalysts involves careful consideration of metal-metal interactions and spatial arrangement of active sites. Palladium-ruthenium systems on alumina supports exhibit a 3.2-fold enhancement in activity while maintaining 96% selectivity through synergistic effects between the two metals. The ruthenium component facilitates substrate activation, while palladium mediates the primary catalytic transformation.

Cooperative catalysis mechanisms in bifunctional systems involve sequential or simultaneous activation of different bonds within the substrate molecule. Palladium-iridium catalysts demonstrate enhanced stability through improved resistance to deactivation, with the iridium component providing additional coordination sites for substrate binding [6]. This cooperative effect results in a 4.1-fold activity enhancement compared to monometallic systems.

The spatial arrangement of active sites in bifunctional catalysts critically influences their performance. Dual-site catalysts featuring isolated palladium and secondary metal centers enable selective transformations through controlled substrate approach and product release. These systems achieve exceptional selectivity through site-specific catalysis, where each metal center performs distinct functions in the overall transformation.

Mechanistic studies reveal that bifunctional catalysts operate through dynamic structural changes during catalytic cycles. The secondary metal center acts as an electron reservoir, facilitating electron transfer processes that lower activation barriers for key elementary steps. This electronic cooperation results in enhanced turnover frequencies and improved catalyst longevity.

XLogP3

1.3

Boiling Point

203.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

100-81-2

Wikipedia

1-(3-methylphenyl)methanamine

General Manufacturing Information

Benzenemethanamine, 3-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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